molecular formula C21H21N5O3S B15180889 p-((4-((p-Hydroxyphenyl)azo)-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide CAS No. 93805-41-5

p-((4-((p-Hydroxyphenyl)azo)-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide

Cat. No.: B15180889
CAS No.: 93805-41-5
M. Wt: 423.5 g/mol
InChI Key: XCNHNPFUBLPDED-UHFFFAOYSA-N
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Description

The compound p-((4-((p-Hydroxyphenyl)azo)-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its application in various scientific research fields due to its unique chemical properties.

Preparation Methods

The synthesis of p-((4-((p-Hydroxyphenyl)azo)-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide typically involves the following steps:

    Diazotization: This process involves the conversion of an aromatic amine into a diazonium salt using nitrous acid.

    Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as p-hydroxyphenyl, to form the azo compound.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

p-((4-((p-Hydroxyphenyl)azo)-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions.

Scientific Research Applications

This compound has several scientific research applications:

    Biological Staining: It is used as a biological stain for detecting lipids and triglycerides in cells and tissues.

    Chemical Sensors: Due to its color-changing properties, it is used in the development of chemical sensors.

    Pharmaceutical Research: It is studied for its potential use in drug delivery systems and as a therapeutic agent.

Mechanism of Action

The mechanism of action of p-((4-((p-Hydroxyphenyl)azo)-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide involves its ability to bind to specific molecular targets. The azo group can interact with various biological molecules, leading to changes in their structure and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar compounds include other azo dyes such as Sudan IV and Methyl Orange . Compared to these compounds, p-((4-((p-Hydroxyphenyl)azo)-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide has unique properties such as higher stability and specific binding affinity to certain biological molecules, making it particularly useful in specialized research applications.

Properties

CAS No.

93805-41-5

Molecular Formula

C21H21N5O3S

Molecular Weight

423.5 g/mol

IUPAC Name

4-[[4-[(4-hydroxyphenyl)diazenyl]-2-methylphenyl]diazenyl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C21H21N5O3S/c1-15-14-18(24-22-16-4-9-19(27)10-5-16)8-13-21(15)25-23-17-6-11-20(12-7-17)30(28,29)26(2)3/h4-14,27H,1-3H3

InChI Key

XCNHNPFUBLPDED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)O)N=NC3=CC=C(C=C3)S(=O)(=O)N(C)C

Origin of Product

United States

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